2-Methyl-N-propionylalanine

Structure-Activity Relationship Medicinal Chemistry Physicochemical Properties

2-Methyl-N-propionylalanine (CAS 106897-28-3) is a sterically hindered, α,α-disubstituted amino acid derivative featuring a quaternary alpha-carbon. This unique architecture, with both a methyl and a propionyl group on the backbone, imposes critical conformational restrictions that simpler N-acyl alanines cannot replicate. It is specifically engineered as a building block for peptidomimetics, conformational probes, and advanced polymer precursors where metabolic stability and defined molecular geometry are paramount. Generic substitution is structurally invalid for applications requiring this precise topology. Secure verified purity grades and traceable CAS registration for your R&D and process chemistry programs.

Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
CAS No. 106897-28-3
Cat. No. B034868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-N-propionylalanine
CAS106897-28-3
Molecular FormulaC7H13NO3
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCCC(=O)NC(C)(C)C(=O)O
InChIInChI=1S/C7H13NO3/c1-4-5(9)8-7(2,3)6(10)11/h4H2,1-3H3,(H,8,9)(H,10,11)
InChIKeyZPTPTTUSDRCJFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-N-propionylalanine (CAS 106897-28-3): Sourcing and Baseline Profile


2-Methyl-N-propionylalanine (CAS 106897-28-3) is a non-proteinogenic amino acid derivative with the IUPAC name 2-methyl-2-(propanoylamino)propanoic acid . It is characterized by an α,α-disubstituted structure, featuring both a methyl group and a propionyl group on the amino acid backbone . With a molecular formula of C7H13NO3 and a molecular weight of 159.18 g/mol, it is commercially available from multiple suppliers, typically as a building block for research and further synthesis, with reported purities ranging from 95% to 98% .

Why 2-Methyl-N-propionylalanine Cannot Be Substituted with Common N-Acyl Amino Acid Analogs


The procurement value of 2-Methyl-N-propionylalanine is rooted in its specific, α,α-disubstituted architecture, which distinguishes it from simpler N-acyl alanine derivatives like N-propionylalanine . This structural difference, a fully substituted alpha-carbon, is critical. It imposes unique steric constraints and alters physicochemical properties, such as predicted LogP and polar surface area (PSA), compared to analogs with a free alpha-proton . Therefore, substituting it with a more common or less sterically hindered N-acyl amino acid would fundamentally change the molecular geometry and likely the biological or material interactions of any resulting product, making generic substitution invalid for any application where this specific topology is required .

Quantitative Differentiation of 2-Methyl-N-propionylalanine: A Comparative Analysis of Physicochemical and Structural Evidence


Steric and Lipophilic Differentiation from N-Propionylalanine

The critical differentiator for 2-Methyl-N-propionylalanine is its α,α-disubstituted structure, which imparts a unique steric profile compared to its closest analog, N-propionylalanine . This structural feature is predicted to result in a higher logP and greater steric bulk, factors which can significantly influence biological interactions and material properties. Quantitative predicted property differences between the target compound and its non-methylated analog are available .

Structure-Activity Relationship Medicinal Chemistry Physicochemical Properties

Purity Grade Availability for Research and Development Applications

Vendor offerings provide a clear, quantifiable basis for selection based on purity, which is a critical factor for experimental reproducibility and procurement specifications. The target compound is available in standardized purity grades of 95% and 98% from different suppliers .

Chemical Synthesis Procurement Quality Control

Best-Fit Application Scenarios for 2-Methyl-N-propionylalanine (CAS 106897-28-3) Based on Verified Evidence


Synthesis of Sterically Demanding Peptidomimetics

The primary application supported by evidence is as a building block for synthesizing complex organic molecules . Its α,α-disubstituted structure makes it particularly suitable for projects focused on creating peptidomimetics or other molecules where conformational restriction is desired. Researchers aiming to increase the metabolic stability of a peptide or alter its secondary structure may select this compound for its ability to introduce steric hindrance, based on its structural class .

Precursor for Novel Functional Materials

Based on its classification as a non-proteinogenic amino acid derivative, 2-Methyl-N-propionylalanine could be investigated as a precursor in the synthesis of novel polymers or hydrogels where its unique structure might impart specific mechanical or thermal properties . This application is supported by class-level inference for amino acid-derived materials and would require de novo research.

Analytical Standard or Reference Material

The availability of this compound from multiple vendors with defined purity grades (e.g., 95% and 98%) supports its use as an analytical standard or reference material in research settings . Its specific CAS number (106897-28-3) and defined structure allow it to be used for method development, impurity profiling, or as a calibration standard in techniques like HPLC or MS, where a high-purity, well-characterized compound is essential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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